molecular formula C8H9NO6S B1322207 5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid CAS No. 334708-06-4

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid

Cat. No.: B1322207
CAS No.: 334708-06-4
M. Wt: 247.23 g/mol
InChI Key: BXIIVRFUQABYFR-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid is a chemical compound with a unique structure that includes an ethoxycarbonyl group, a hydroxy group, and a pyridinesulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid typically involves the reaction of pyridine derivatives with ethoxycarbonyl and sulfonic acid groups under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ethoxycarbonyl group can produce an alcohol.

Scientific Research Applications

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid
  • 5-(Ethoxycarbonyl)-6-methoxy-3-pyridinesulfonic acid
  • 5-(Ethoxycarbonyl)-6-hydroxy-2-pyridinesulfonic acid

Uniqueness

5-(Ethoxycarbonyl)-6-hydroxy-3-pyridinesulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-ethoxycarbonyl-6-oxo-1H-pyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO6S/c1-2-15-8(11)6-3-5(16(12,13)14)4-9-7(6)10/h3-4H,2H2,1H3,(H,9,10)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIIVRFUQABYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CNC1=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622052
Record name 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334708-06-4
Record name 3-Ethyl 1,2-dihydro-2-oxo-5-sulfo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334708-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Ethoxycarbonyl)-6-oxo-1,6-dihydropyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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